4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid
Description
Structural Analysis and Molecular Characterization
Crystallographic and Spectroscopic Identification
Crystallographic Data
While direct X-ray crystallographic data for 4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid remains unpublished, structural insights can be inferred from related triazole-benzoic acid derivatives. For example, the crystal structure of this compound derivatives often adopts a planar arrangement due to conjugation between the triazole and benzoic acid moieties. Key observations from analogous compounds include:
- Triazole ring geometry : The 1,2,4-triazole ring typically exhibits partial aromaticity, with alternating single and double bonds.
- Intermolecular interactions : Hydrogen bonding involving the carboxylic acid group and sulfur atoms may stabilize crystal packing.
Spectroscopic Characterization
Spectroscopic data for structurally related compounds provide a template for identifying key features:
HPLC and Mass Spectrometry
Retention times and mass fragmentation patterns are critical for purity assessment:
Quantum Mechanical Calculations of Electronic Structure
Density functional theory (DFT) studies on analogous triazole-benzoic acid hybrids reveal:
Key findings from computational studies include:
- Antioxidant mechanisms : The compound may participate in hydrogen atom transfer (HAT) or single electron transfer (SET) processes, driven by the electron-rich triazole ring and carboxylic acid group.
- Reactivity : The thione group (C=S) is a potential site for nucleophilic substitution or cycloaddition reactions.
Comparative Analysis with Related Triazole-Benzoic Acid Derivatives
Structural and Functional Comparisons
The following table highlights key differences between this compound and its analogs:
Electronic Property Trends
- Electrophilicity : Electron-withdrawing groups (e.g., chloro) increase electrophilicity, while electron-donating groups (e.g., methoxy) reduce it.
- Aromaticity : The triazole ring’s partial aromaticity is retained in all derivatives, though substituents modulate conjugation.
- Solubility : Benzoic acid derivatives are more water-soluble than triazole-only compounds due to the carboxylic acid group.
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)8-3-1-7(2-4-8)5-16-10-11-6-12-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNSBDVLCREAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid involves several steps. One common method includes the reaction of 4-chloromethylbenzoic acid with 4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industrial Applications: It is used in the synthesis of various chemical intermediates and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
Electron-withdrawing groups (e.g., chlorine in ) enhance stability and target binding . Bulky substituents (e.g., phenethyl in ) may confer CNS activity by crossing the blood-brain barrier .
Biological Activity :
Key Observations:
- Schiff Base Reactions : Widely used for triazole derivatives, offering moderate yields (65–75%) .
- Cyclization Strategies : Complex heterocycles (e.g., benzothiazolo-triazoles in ) require multi-step syntheses, often with lower yields (50–60%) .
Pharmacokinetic and Toxicity Profiles
- Solubility: The benzoic acid group in the parent compound improves aqueous solubility compared to non-carboxylic analogs (e.g., ’s methoxy derivative) .
- Toxicity : Triazole-thioethers generally exhibit low acute toxicity, but substituents like chlorine () may increase hepatotoxicity risks .
Biological Activity
4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
- Molecular Formula : C10H9N3O2S
- Molecular Weight : 235.26 g/mol
- CAS Number : 663212-32-6
The compound features a triazole ring, which is known for its ability to interact with various biological targets. Its structure allows for significant modifications, leading to a wide range of biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloromethylbenzoic acid with 4H-1,2,4-triazole-3-thiol in the presence of a base (e.g., potassium carbonate) and a solvent like dimethylformamide at elevated temperatures.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles possess effective antibacterial and antifungal activities against various pathogens . The specific compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Several studies have explored the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, this compound has been investigated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
Triazole derivatives have also been studied for their anti-inflammatory properties. In vivo studies demonstrated that compounds similar to this compound can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes:
- Enzyme Inhibition : The triazole ring can bind to active sites on enzymes, inhibiting their function.
- Cellular Pathway Interference : The compound may disrupt cellular signaling pathways involved in proliferation and survival.
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |
| Study B (2021) | Found that the compound induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM. |
| Study C (2022) | Reported anti-inflammatory effects in a rat model of arthritis, reducing paw swelling by 40% compared to control groups. |
Q & A
Q. Key factors affecting purity :
- Solvent choice : Absolute ethanol or DMF improves solubility and reaction efficiency .
- pH control : Alkaline conditions (pH 9–11) prevent side reactions during thioether bond formation .
What analytical techniques are recommended for characterizing this compound and its derivatives?
Q. Basic
- Spectroscopy :
- Chromatography :
Q. Advanced :
- LC-MS : Resolve complex mixtures and verify molecular weights (e.g., [M+H]+ peaks for Mannich bases) .
- X-ray crystallography : Confirm stereochemistry and crystal packing, especially for salts with pharmacological activity .
How can reaction conditions be optimized to improve yield during synthesis?
Q. Advanced
- Temperature control : Refluxing in ethanol (70–80°C) enhances cyclization efficiency, while lower temperatures (25–40°C) reduce side reactions in substitution steps .
- Catalyst use : Glacial acetic acid (5 drops) accelerates Schiff base formation in reactions with substituted benzaldehydes .
- Stoichiometry : Equimolar ratios of triazole-thiones and monochloroacetic acid minimize unreacted starting material .
- Workup : Vacuum evaporation followed by filtration reduces solvent contamination and improves crystalline product recovery .
How do structural modifications (e.g., substituent changes) influence the pharmacological activity of this compound?
Q. Advanced
- Piperazine additions : Introducing N-methylpiperazine via Mannich bases enhances antifungal activity by increasing membrane permeability .
- Thioether vs. sulfone linkages : Thioether groups (–S–) improve metabolic stability compared to sulfones, as shown in cytotoxicity assays .
- Aromatic substituents : Electron-withdrawing groups (e.g., –Cl, –CN) at the 4-position of the benzoic acid core increase antimicrobial potency (MIC reduction by 50% in Staphylococcus aureus assays) .
Q. Data contradiction example :
- Alkyl vs. aryl substitutions : Longer alkyl chains (e.g., –CH2CH2Ph) may improve lipophilicity but reduce solubility, necessitating salt formation (e.g., sodium or hydrochloride salts) for in vivo studies .
How should researchers resolve contradictory data from different synthetic or analytical methods?
Q. Advanced
- Cross-validation : Combine NMR, LC-MS, and X-ray data to confirm structural assignments. For instance, ambiguous NOE signals in NMR can be clarified with X-ray diffraction .
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous DMF) and reaction times (e.g., 4-hour reflux for cyclization) across labs .
- Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., pH, temperature) causing yield discrepancies .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Advanced
- Antimicrobial testing :
- Enzyme inhibition :
- Cytotoxicity :
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Advanced
- Scaffold diversification : Synthesize analogs with variations at the triazole (R1), benzoic acid (R2), and thioether (R3) positions (Table 1) .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins (e.g., fungal CYP51) .
- In vivo correlation : Compare in vitro IC50 values with pharmacokinetic parameters (e.g., oral bioavailability in rodent models) .
Q. Table 1. Example SAR Modifications and Observed Effects
What strategies mitigate toxicity while retaining pharmacological efficacy in derivative design?
Q. Advanced
- Prodrug approaches : Esterify the benzoic acid group (–COOEt) to enhance permeability, with in vivo hydrolysis to the active acid form .
- Chelation masking : Introduce chelating groups (e.g., morpholine) to reduce off-target interactions with metal-dependent enzymes .
- Trojan horse carriers : Conjugate with cell-penetrating peptides (CPPs) for targeted delivery to microbial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
